tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride
Description
tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride is a Boc-protected aromatic amine derivative. Its structure comprises a phenyl ring substituted with an aminomethyl group (-CH2NH2) at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications, particularly in pharmaceutical intermediates and peptide chemistry. The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions, a critical feature in multi-step organic syntheses .
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |
InChI Key |
QHROUSQARCATTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method, adapted from patent CN102020589B, employs N-BOC-D-Serine (compound 6) as the starting material. The synthesis proceeds through mixed anhydride formation, followed by condensation with benzylamine and subsequent phase-transfer alkylation.
Stepwise Procedure
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Mixed Anhydride Formation :
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Reagents : N-BOC-D-Serine (51.3 g, 0.4 mol), isobutyl chlorocarbonate (37.59 g), N-methylmorpholine (27.83 g).
-
Conditions : Anhydrous ethyl acetate solvent, -10°C, 2-hour reaction.
-
Mechanism : N-methylmorpholine acts as an acid scavenger, facilitating the formation of a reactive mixed anhydride intermediate.
-
-
Condensation with Benzylamine :
-
Phase-Transfer Alkylation :
Optimization Insights
-
Temperature Control : Lower temperatures (-10°C) during anhydride formation minimize side reactions.
-
Catalyst Loading : A molar ratio of 1:0.025–0.2 (substrate:Tetrabutylammonium bromide) ensures efficient phase-transfer catalysis.
Direct Amination via Silicon-Mediated Deprotection
Reaction Overview
A complementary approach from ChemicalBook involves direct amination of a protected intermediate using silicon-dimethylamine, followed by acidolytic deprotection.
Stepwise Procedure
-
Silicon-Dimethylamine Activation :
-
Urea Formation :
-
TFA Deprotection :
Critical Parameters
-
Resin Selection : SCX resin (strong cation exchange) effectively removes unreacted amines.
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Solvent System : Acetonitrile/water/formic acid gradients in HPLC enhance final purity.
Comparative Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3-(aminomethyl)phenyl)carbamate hydrochloride has been investigated for its potential as a pharmacological agent. Compounds with similar structures have shown promising results in various biological assays:
- Enzyme Inhibition : Research indicates that compounds like tert-butyl (3-(aminomethyl)phenyl)carbamate can interact with biological targets, potentially inhibiting enzyme activity. For instance, studies on related carbamates have demonstrated their ability to inhibit acetylcholinesterase and β-secretase, enzymes linked to neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Activity : A series of related compounds were synthesized and evaluated for their anti-inflammatory properties. These studies revealed that certain derivatives exhibited significant inhibition of inflammation in vivo, suggesting that this compound may also possess similar properties .
Organic Synthesis
The compound is utilized in organic synthesis as a versatile building block for creating more complex molecules. Its structure allows for various modifications, making it suitable for synthesizing other biologically active compounds:
- Synthetic Routes : Various methods have been developed for the synthesis of this compound, often involving the reaction of tert-butyl carbamate with aminomethyl phenyl derivatives under specific conditions .
- Applications in Drug Development : The unique properties of this compound make it a candidate for drug development, particularly in creating inhibitors for specific biological pathways relevant to disease states .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound, demonstrating its ability to reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta peptides. This suggests that this compound could play a role in neuroprotection and the treatment of neurodegenerative diseases .
Case Study 2: Anti-inflammatory Activity
Another study synthesized a series of tert-butyl substituted benzamido phenylcarbamates and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results showed that several compounds exhibited significant anti-inflammatory activity, indicating potential therapeutic applications for similar structures .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include enzymatic catalysis, protein binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Derivatives
a. tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS 127346-48-9)
- Structure: Replaces the phenyl ring with a linear 3-aminopropyl chain.
- Molecular Weight : ~237.30 (similar to the target compound).
- The aminopropyl chain may confer greater flexibility in binding interactions compared to the rigid phenyl group.
- Similarity Score : 0.95 (indicating high structural overlap but distinct backbone) .
b. 3-(Aminomethyl)-1-N-Boc-aniline (CAS 205318-52-1)
- Structure: Features an aniline group (NH2 directly attached to benzene) with Boc protection on the adjacent aminomethyl group.
- Key Differences : The lack of a carbamate linkage between the Boc group and the aromatic ring increases susceptibility to oxidative degradation. This compound is more reactive in electrophilic substitution reactions due to the free aniline NH2 group .
Heterocyclic Derivatives
a. tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9)
- Structure : Replaces the phenyl ring with a saturated azetidine (4-membered ring).
- Molecular Weight : ~238.71.
- Key Differences : The smaller, strained azetidine ring increases molecular rigidity and may enhance binding specificity in receptor-targeted applications. The reduced aromaticity decreases UV absorbance, simplifying purification .
b. tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS 1820575-70-9)
- Structure : Incorporates a pyrrolidine ring with a hydroxyl group and stereochemical complexity (3R,4R configuration).
- Molecular Weight : 238.71.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility. Stereochemistry may influence chiral recognition in enantioselective syntheses .
Aliphatic Cyclic Derivatives
a. tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0)
- Structure: Cyclohexyl ring replaces the phenyl group, with stereospecific aminomethyl substitution.
- Key Differences : Increased lipophilicity due to the cyclohexane ring enhances membrane permeability. The (1R,3S) configuration could lead to divergent biological activity compared to planar aromatic systems .
b. tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride (CAS 1049743-64-7)
- Structure: Cis-configuration of aminomethyl and methyl groups on cyclohexane.
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | Similarity Score | Key Structural Feature(s) |
|---|---|---|---|---|
| tert-Butyl (3-(aminomethyl)phenyl)carbamate HCl | N/A | ~237.30 | Reference | Aromatic, Boc-protected aminomethyl phenyl |
| tert-Butyl (3-aminopropyl)carbamate HCl | 127346-48-9 | ~237.30 | 0.95 | Linear aliphatic chain |
| tert-Butyl (azetidin-3-ylmethyl)carbamate HCl | 1170108-38-9 | ~238.71 | 0.97 | 4-membered azetidine ring |
| 3-(Aminomethyl)-1-N-Boc-aniline | 205318-52-1 | ~208.26 | 0.92 | Free aniline NH2, no carbamate linkage |
| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate HCl | 1820575-70-9 | 238.71 | N/A | Hydroxyl group, stereochemistry |
Research Findings and Implications
- Solubility: Hydrochloride salts generally improve aqueous solubility. Aliphatic derivatives (e.g., 3-aminopropyl) exhibit higher solubility in polar solvents than aromatic analogs .
- Stability : Boc-protected phenyl derivatives demonstrate superior acid stability compared to azetidine or pyrrolidine analogs, which may undergo ring-opening under strong acidic conditions .
- Applications : Aromatic derivatives are preferred in peptide coupling due to minimal steric hindrance, while alicyclic derivatives (e.g., cyclohexyl) are explored in CNS drug design for enhanced blood-brain barrier penetration .
Biological Activity
Tert-Butyl (3-(aminomethyl)phenyl)carbamate hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological interactions, and research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₈ClN₂O₂
- Molecular Weight: Approximately 250.75 g/mol
- Functional Groups: The compound features a tert-butyl group and an aminomethyl group attached to a phenyl ring, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to active sites, thus preventing substrate access. This mechanism can lead to significant modifications in cellular processes, making it a candidate for drug development in various therapeutic areas.
Biological Activity and Applications
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in diseases where these enzymes are implicated.
- Neuroprotective Effects: Preliminary studies suggest that similar compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
- Anticancer Properties: Some derivatives of related compounds have demonstrated anticancer activity, suggesting that this compound could be explored for similar applications .
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotective Study:
-
Enzyme Interaction Study:
- Research focused on the interaction between this compound and various enzymes. The study demonstrated that the compound could form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity, which is crucial for drug design.
Q & A
Q. What computational tools are effective in predicting interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
